4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a pyrazole derivative characterized by its unique structure, which includes a bromine atom and diisopropyl groups. Pyrazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce an oxide .
Scientific Research Applications
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Pyrazole derivatives are known for their pesticidal and herbicidal activities.
Mechanism of Action
The mechanism of action of 4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine atom and diisopropyl groups play a crucial role in its binding affinity and selectivity . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the diisopropyl and carboxamide groups.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a carboxylic acid group instead of a carboxamide.
3,5-Dimethyl-4-bromopyrazole: Similar in structure but with different substituents.
Uniqueness
4-BROMO-N,N-DIISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of bromine, diisopropyl, and carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20BrN3O |
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Molecular Weight |
302.21 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N,N-di(propan-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H20BrN3O/c1-7(2)16(8(3)4)12(17)11-10(13)9(5)15(6)14-11/h7-8H,1-6H3 |
InChI Key |
UCKBVIGYAUELMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N(C(C)C)C(C)C)Br |
Origin of Product |
United States |
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